1-(3-Chlorophenyl)pyrazolidine-3,5-dione
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Overview
Description
1-(3-Chlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound with a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol This compound is characterized by a pyrazolidine ring substituted with a chlorophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)pyrazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzohydrazide, which is then cyclized using acetic anhydride to yield the desired compound . Another method involves the use of magnesium(II) acetylacetonate as a catalyst in a water medium, providing high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield pyrazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
1-(3-Chlorophenyl)pyrazolidine-3,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases-9 and -3 . Additionally, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
1-(3-Chlorophenyl)pyrazolidine-3,5-dione can be compared with other similar compounds such as:
1,2-Diarylpyrazolidine-3,5-diones: These compounds also exhibit significant biological activities, including antibacterial and anticancer effects.
Pyrrolidine-2,5-diones: These derivatives are known for their anticonvulsant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APADQNGCMHCBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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